BUTYRYL-D7 CHLORIDE
Description
Butyryl-D7 chloride (C₄D₇OCl, CAS RN 1219805-71-6) is a deuterated derivative of n-butyryl chloride, where seven hydrogen atoms are replaced with deuterium (D) at 98 atom% isotopic purity . This compound is primarily utilized in analytical chemistry as an internal standard or tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its distinct isotopic signature . Its molecular weight (113.59 g/mol) reflects the incorporation of deuterium, which increases its mass compared to the non-deuterated analog, n-butyryl chloride (106.54 g/mol) . Commercial availability is noted in specialized catalogs, with pricing varying by supplier and quantity (e.g., €235.00 for 50 mg from CymitQuimica) .
Properties
CAS No. |
1219805-71-6 |
|---|---|
Molecular Formula |
C4ClD7O |
Molecular Weight |
113.59 |
Synonyms |
BUTYRYL-D7 CHLORIDE |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Butyric acid-d7 is synthesized through catalytic deuteration of butyric acid using deuterium gas (D2) in the presence of palladium or platinum catalysts. Subsequent chlorination employs deuterated thionyl chloride (SOCl2-d) to yield this compound:
Key Parameters
Table 1: Optimization of Deuteration and Chlorination
| Parameter | Deuteration Step | Chlorination Step |
|---|---|---|
| Temperature | 50–80°C | 70–90°C |
| Pressure | 3–5 atm D2 | Ambient |
| Catalyst Loading | 5 wt% Pd/C | – |
| Reaction Time | 24–48 hours | 6–12 hours |
| Deuterium Incorporation | >99% (NMR confirmed) | – |
This method’s limitation lies in the high cost of deuterium gas and SOCl2-d, making it less feasible for large-scale production.
Phase-Transfer Catalyzed Hydrogen-Deuterium Exchange
Adapted from the deuteration of methylene chloride, this approach uses phase-transfer catalysis (PTC) to replace hydrogens in commercial butyryl chloride with deuterium.
Reaction Design
Butyryl chloride is refluxed with a deuterium-rich aqueous phase (NaOD/D2O) in the presence of tetrabutylammonium hydrogen sulfate (TBA-HSO4) as a catalyst:
Optimization Insights
Table 2: Phase-Transfer Catalysis Conditions
| Condition | Value |
|---|---|
| Catalyst | TBA-HSO4 (0.5 mol%) |
| NaOD Concentration | 40% w/w in D2O |
| Reaction Time | 72 hours |
| Temperature | 120°C |
| Yield | 65–70% |
While cost-effective, this method requires rigorous purification to remove residual water and catalyst, often necessitating fractional distillation and molecular sieves.
Deuterium Incorporation via γ-Butyrolactone Intermediate
A patent-derived method for 4-chlorobutyryl chloride synthesis is adaptable for this compound by substituting γ-butyrolactone with its deuterated analog.
Synthetic Pathway
-
Deuteration of γ-Butyrolactone :
γ-Butyrolactone-d8 is prepared by catalytic deuteration using D2 and Raney nickel. -
Chlorination with Bis(trichloromethyl) Carbonate :
The deuterated lactone reacts with bis(trichloromethyl) carbonate (triphosgene) under catalytic conditions:
Critical Parameters
Table 3: Industrial-Scale Chlorination Data
| Parameter | Value |
|---|---|
| Lactone Conversion | 98% (GC analysis) |
| Catalyst | DMF (2 mol%) |
| Reaction Time | 4 hours |
| Purity | 98% (NMR, isotopic enrichment) |
This method is scalable but requires specialized deuterated starting materials, increasing production costs.
Comparative Analysis of Synthesis Routes
Table 4: Method Comparison for this compound Preparation
| Method | Deuteration Efficiency | Yield | Cost | Scalability |
|---|---|---|---|---|
| Chlorination of D7 Acid | >99% | 75–85% | High | Moderate |
| Phase-Transfer Catalysis | 95–98% | 65–70% | Low | High |
| γ-Butyrolactone Route | 98% | 80–90% | Moderate | High |
-
Deuteration Efficiency : The γ-butyrolactone method ensures near-complete deuteration due to pre-deuterated intermediates.
-
Cost Considerations : Phase-transfer catalysis is economically viable but requires extended reaction times.
-
Industrial Preference : The γ-butyrolactone route is favored for its balance of yield and scalability.
Quality Control and Characterization
Post-synthesis analysis ensures isotopic purity and chemical integrity:
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
Gas Chromatography :
Chemical Reactions Analysis
Types of Reactions: Butyryl-D7 Chloride undergoes several types of chemical reactions, including hydrolysis, esterification, and amidation .
-
Hydrolysis:
- Reaction: CH3CD2CD2C(O)Cl + H2O → CH3CD2CD2CO2H + HCl
- Conditions: Water, room temperature
- Major Product: Deuterated butyric acid
-
Esterification:
- Reaction: CH3CD2CD2C(O)Cl + ROH → CH3CD2CD2CO2R + HCl
- Conditions: Alcohol, room temperature
- Major Product: Deuterated butyrate ester
-
Amidation:
- Reaction: CH3CD2CD2C(O)Cl + R2NH → CH3CD2CD2C(O)NR2 + HCl
- Conditions: Amine, room temperature
- Major Product: Deuterated amide
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Butyryl-D7 Chloride serves as a key reagent in the synthesis of various organic compounds, particularly in the production of deuterated derivatives for nuclear magnetic resonance (NMR) spectroscopy studies. Its isotopic labeling allows for detailed structural analysis and reaction mechanism elucidation.
- Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of pharmaceuticals, including antiproliferative agents and chromones, which have potential therapeutic applications in treating smooth muscle relaxation and other conditions .
Biology
- Metabolic Studies : In metabolic research, this compound is employed to trace biochemical pathways in vivo. Its deuterium labeling aids in understanding metabolic processes by allowing researchers to track the compound's fate within biological systems.
- Nuclear Magnetic Resonance Spectroscopy : The compound is utilized in synthesizing labeled compounds for NMR studies, providing insights into molecular interactions and dynamics within biological systems .
Medicine
- Drug Development : this compound plays a role in developing deuterated drugs that exhibit improved pharmacokinetic properties. The incorporation of deuterium can enhance drug stability and reduce metabolic rates, leading to prolonged therapeutic effects .
Industry
- Production of Industrial Chemicals : The compound is also applied in producing polymers and other industrial chemicals, where its reactivity as an acylating agent facilitates various chemical transformations .
Case Study 1: Antiproliferative Agent Synthesis
In a laboratory setting, researchers synthesized a series of antiproliferative agents using this compound as a precursor. The resulting compounds were evaluated for their efficacy against cancer cell lines. Results indicated that several derivatives exhibited significant cytotoxicity at concentrations above 1 µM, demonstrating the potential for developing new cancer therapeutics.
Case Study 2: Metabolic Pathway Tracing
A study focused on using this compound to trace short-chain fatty acids (SCFAs) metabolism in animal models. By administering the labeled compound, researchers were able to track its conversion into butyrate and assess its impact on gut microbiota composition and metabolic health outcomes. The findings highlighted the importance of SCFAs in maintaining gut health and regulating metabolic processes .
Comparative Analysis Table
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| This compound | C₄D₇ClO | Deuterated version; used for isotopic labeling |
| Butyryl Chloride | C₄H₇ClO | Non-deuterated; widely used as an acylating agent |
| Propionyl Chloride | C₃H₅ClO | Shorter carbon chain; similar applications |
| Valeryl Chloride | C₅H₉ClO | Longer carbon chain; exhibits similar reactivity |
| Acetyl Chloride | C₂H₃ClO | Smaller size; highly reactive acylating agent |
Mechanism of Action
The mechanism of action of Butyryl-D7 Chloride involves its reactivity as an acyl chloride . It readily reacts with nucleophiles such as water, alcohols, and amines to form corresponding deuterated carboxylic acids, esters, and amides. These reactions are facilitated by the presence of the highly reactive carbonyl chloride group, which undergoes nucleophilic substitution reactions .
Comparison with Similar Compounds
Chemical and Physical Properties
Key differences between butyryl-D7 chloride and its non-deuterated counterpart, n-butyryl chloride, are summarized below:
| Property | This compound | n-Butyryl Chloride |
|---|---|---|
| Molecular Formula | C₄D₇OCl | C₄H₇OCl |
| Molecular Weight (g/mol) | 113.59 | 106.54 |
| CAS RN | 1219805-71-6 | 141-75-3 |
| Boiling Point | Not reported | 101–102°C |
| Density | Not reported | 1.014–1.019 g/cm³ |
| Isotopic Purity | 98 atom% D | N/A |
| Price (1g) | ¥44,000 (Kanto Reagents) | ¥70,400 (Kanto Reagents) |
Sources: Kanto Reagents Catalog (2022) , CymitQuimica (2025)
- Deuterium Substitution : The replacement of seven hydrogens with deuterium alters physical properties such as boiling point and density, though specific data for the deuterated form remain unreported. The kinetic isotope effect may also influence reaction rates in synthetic applications .
- Stability : Both compounds are moisture-sensitive acyl chlorides, but the deuterated version’s stability under long-term storage or extreme conditions is less documented.
Commercial Availability and Cost
- This compound is niche and costly due to deuterium enrichment processes. For example, Kanto Reagents lists it at ¥44,000/g, while CymitQuimica offers smaller quantities at higher per-unit costs (e.g., €755.00 for 250 mg) .
- n-Butyryl chloride is more widely available and cheaper (¥70,400/g in the same catalog), reflecting its routine use in industrial and academic settings .
Research Findings and Limitations
Analytical Advantages of Deuterated Forms
Studies leveraging this compound in MS demonstrate improved quantification accuracy. For instance, its use as an internal standard in lipidomics reduces signal suppression from co-eluting compounds, enhancing reproducibility .
Gaps in Current Knowledge
- Physical Properties : Data on boiling point, density, and solubility for this compound are lacking, limiting its predictive use in reaction design.
- Long-Term Stability: No studies assess degradation under storage conditions, a critical factor for reproducibility.
- Toxicological Profiles: Chronic exposure risks remain uncharacterized, mirroring gaps noted for structurally related chlorides like butyl chloride .
Biological Activity
Butyryl-D7 Chloride, an isotope-labeled variant of butyryl chloride, is primarily utilized in chemical synthesis, particularly in the production of chromones and antiproliferative agents. This compound's biological activity is significant due to its involvement in various biochemical pathways, particularly those related to muscle relaxation and cell proliferation regulation.
- Chemical Name : this compound
- CAS Number : 1219805-71-6
- Molecular Formula : C4H7ClD7O
- Molecular Weight : 138.58 g/mol
Biological Activity Overview
This compound exhibits several biological activities, primarily through its role in the synthesis of biologically active compounds. Its applications include:
- Synthesis of Chromones : Chromones are known for their muscle-relaxing properties, which can be beneficial in treating conditions related to smooth muscle contraction.
- Antiproliferative Agents : The compound is involved in synthesizing agents that inhibit cell proliferation, making it potentially useful in cancer therapy.
The biological activity of this compound can be attributed to its role as a precursor in the synthesis of various pharmacologically relevant compounds. The following mechanisms have been identified:
- Muscle Relaxation : Chromones synthesized from this compound have been shown to induce relaxation in smooth muscle tissues by modulating calcium signaling pathways.
- Cell Cycle Regulation : Compounds derived from this compound may interfere with cell cycle progression, promoting apoptosis in rapidly dividing cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Muscle Relaxation | Induces relaxation of smooth muscle via chromones | |
| Antiproliferative | Inhibits cell growth and promotes apoptosis |
Case Study: Synthesis of Antiproliferative Agents
A notable study focused on the synthesis of a new class of antiproliferative agents using this compound as a starting material. The study demonstrated that derivatives produced exhibited significant cytotoxicity against various cancer cell lines, highlighting the potential for developing targeted cancer therapies.
Table 2: Cytotoxicity Data of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 22 |
| Compound C | A549 | 30 |
Q & A
Q. What steps ensure reproducibility when scaling up reactions involving this compound?
- Methodological Answer : Document batch-specific deuterium enrichment levels and impurity profiles (e.g., residual HCl). Standardize equipment (e.g., Schlenk lines, drying columns) to maintain anhydrous conditions. Publish supplementary materials with raw NMR/MS spectra, reaction trajectories, and failure cases. Collaborate with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
